9-丁基蒽

描述

Synthesis Analysis

The synthesis of 9-Butylanthracene can be achieved through several methods, including the Friedel-Crafts alkylation of anthracene with butyl chloride. Other methods include the Suzuki coupling reaction of 9-bromoanthracene with butylboronic acid, and the Sonogashira coupling reaction of 9-iodoanthracene with butylacetylene .Molecular Structure Analysis

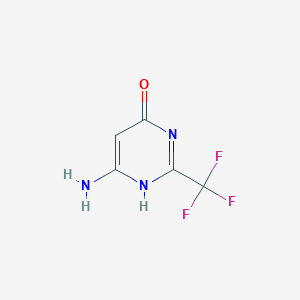

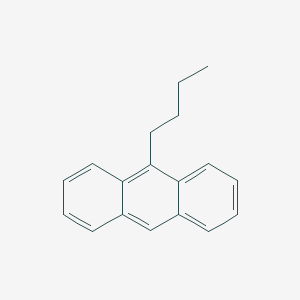

The molecular formula of 9-Butylanthracene is C18H18 . It has a molecular weight of 234.335 Da . The structure of 9-Butylanthracene contains a total of 38 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis

9-Butylanthracene has been studied for its fluorescence properties . The fluorescence in 9-Butylanthracene has been investigated over a wide temperature range by measuring fluorescence lifetimes with the time-correlated single-photon counting technique .Physical And Chemical Properties Analysis

9-Butylanthracene has a boiling point of 374.71°C and a melting point of 120.72°C . It has a Log Octanol-Water Partition Coefficient (Log Kow) of 6.37, indicating its lipophilicity .科学研究应用

分子结构和动力学:

- 在固态中,9-叔丁基蒽具有非平面结构,从头算分子轨道计算证实了孤立分子中的这种非平面性。叔丁基旋转的两种机制包括涉及协同叔丁基旋转和蒽稠合环的蝴蝶状反转的高能和低能过程(Penner 等人,1999 年)。

反应动力学:

- 9-叔丁基蒽与乙炔二甲酸二甲酯和苯醌反应生成狄尔斯-阿尔德加合物。核磁共振光谱表明某些碳键周围的内部旋转受到限制(Ōki 和 Suda,1971 年)。

- 9-叔丁基蒽光反应形成其应变的杜瓦异构体和逆反应都依赖于压力,对压力变化非常敏感(Tong 等人,2014 年)。

荧光和光物理性质:

- 已经研究了温度和粘度对 9-叔丁基蒽荧光的影响,结果表明在非粘性溶剂中,荧光寿命随着温度的降低而增加。在粘性溶剂中,荧光衰减不是单指数的,但可以分析为双指数或三指数(Hirayama 和 Shimono,1984 年)。

- 对 2-(3-蒽-9-基-烯丙基)-丙二腈 (9DVAM) 的研究揭示了对光机械材料开发有用的特性,包括强电荷转移跃迁和高 E → Z 光异构化产率(Zhu 等人,2016 年)。

光化学应用:

- 9-叔丁基蒽经历热可逆光化学价键异构化成其 9,10-杜瓦异构体,在光化学反应研究中得到应用(Dreeskamp 等人,1981 年)。

- 9-叔丁基蒽在自由射流中的激光诱导荧光光谱显示了对理解光反应过程有用的独特特征(Hirayama 等人,1992 年)。

材料科学:

- 平面化的 9-苯基蒽显示出增加的给电子特性和强烈的荧光,表明其作为荧光材料的构建块的潜力(Iwahara 等人,2016 年)。

作用机制

The mechanism of action of 9-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties, which make it an ideal candidate for charge transport and energy conversion.

属性

IUPAC Name |

9-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCDUSIZHQJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933746 | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Butylanthracene | |

CAS RN |

1498-69-7 | |

| Record name | Anthracene, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)